trans-3-Decene
Description
Significance of Linear Alkenes in Modern Organic Synthesis and Materials Science
Linear alkenes play a crucial role in various chemical transformations, including addition reactions, polymerization, and metathesis. fiveable.mewou.edu The ability to selectively functionalize the double bond allows for the introduction of diverse functional groups, leading to the synthesis of a wide range of organic molecules. In materials science, the polymerization of alkenes yields important polymers such as polyethylene (B3416737) and polypropylene, which have widespread applications. ontosight.ai Olefin metathesis, a catalytic reaction that rearranges carbon-carbon double bonds, has become a powerful tool for assembling complex alkenes and cyclic compounds, finding applications in total synthesis and materials science. fiveable.meresearchgate.net
Stereochemical Considerations in Olefinic Structures: Emphasis on trans-Configured Internal Alkenes
The presence of a double bond in alkenes introduces the possibility of stereoisomerism, specifically cis-trans isomerism (or E-Z isomerism for more complex cases). wou.edusiue.edulibretexts.orgwikipedia.org This arises because rotation around the carbon-carbon double bond is restricted. wikipedia.org In internal alkenes, where the double bond is not at the end of the carbon chain, both cis (Z) and trans (E) configurations are possible. siue.edulibretexts.orgsolubilityofthings.com These geometrical isomers possess the same molecular formula and connectivity but differ in the spatial arrangement of substituents around the double bond. siue.edusolubilityofthings.com This difference in spatial arrangement can lead to significant variations in their physical and chemical properties, including boiling points, melting points, and reactivity. siue.edulibretexts.orgsolubilityofthings.com Generally, trans isomers are often more stable than their cis counterparts due to reduced steric strain. siue.edulibretexts.orgsolubilityofthings.com The trans configuration, specifically in linear internal alkenes like trans-3-Decene (B95635), presents unique challenges and opportunities in synthesis and reaction design due to the specific spatial orientation of the alkyl chains relative to the double bond.
Overview of Current Research Trajectories Pertaining to Higher Alkenes with Internal Double Bonds
Research on higher alkenes with internal double bonds is an active area, driven by their potential applications and the synthetic challenges they present. Current research trajectories include the development of efficient and selective methods for their synthesis, functionalization, and transformation into more complex molecules. For instance, studies focus on catalytic approaches for reactions such as hydroaminoalkylation and hydroboration of internal alkenes, aiming for high regioselectivity and efficiency. researcher.life The remote functionalization of internal alkenes through chain-walking strategies is also gaining attention, offering routes to valuable fine chemicals from mixtures of olefin isomers. oup.com Furthermore, the study of the atmospheric chemistry of trans alkenes, including their ozonolysis and the stabilization of resulting intermediates, highlights their environmental relevance. acs.org
Elucidation of Research Gaps and Objectives for Comprehensive Investigation of this compound
Despite the general advancements in alkene chemistry, comprehensive research specifically focused on this compound reveals certain gaps. While its basic physical properties and presence in some natural sources like chili varieties have been noted, detailed studies on its specific reactivity profiles under various catalytic systems and reaction conditions are less extensive compared to simpler alkenes. nist.govresearchgate.net The synthesis of this compound with high stereochemical purity remains a key objective, as synthetic routes often yield mixtures of isomers or require specific, sometimes complex, catalytic systems. researchgate.net Understanding the subtle differences in reactivity and physical properties between this compound and its cis isomer, as well as other decene isomers, is crucial for its targeted application in synthesis and materials science. ontosight.aisolubilityofthings.com Therefore, comprehensive investigation into stereoselective synthesis, detailed reaction mechanisms involving the this compound structure, and exploration of its potential as a building block for specific polymers or fine chemicals represent significant research objectives.
Data Table: Basic Computed Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₀ | PubChem, NIST WebBook nist.govnih.gov |
| Molecular Weight | 140.27 g/mol | PubChem, NIST WebBook nist.govnih.gov |
| IUPAC Name | (E)-dec-3-ene | PubChem nih.gov |
| CAS Registry Number | 19150-21-1 | PubChem, ChemicalBook, NIST WebBook nist.govnih.govchemicalbook.com |
Note: This table presents computed properties available from referenced databases.
Detailed Research Findings (Examples from Literature):
While specific detailed research findings solely centered on this compound are less abundant in the provided search results compared to general alkene chemistry or other specific compounds, the context provides insights into relevant areas of investigation:
Presence in Natural Products: this compound has been identified as one of the volatile compounds present in certain chili varieties, suggesting potential roles in plant defense or signaling, and highlighting its natural occurrence. researchgate.net
Thermodynamic Data: Limited thermodynamic data, such as the enthalpy of vaporization, is available for this compound. nist.gov This type of data is crucial for understanding its physical behavior and for designing chemical processes involving this compound.
Molecular Dynamics Studies: Molecular dynamics simulations have been performed on pure this compound (along with its cis isomer and other decene isomers) to study its behavior in condensed phases and validate parameters for simulations of more complex systems like lipid bilayers. helsinki.fi These studies provide insights into the molecular-level properties and interactions of this compound.
Synthesis Context: Research on the synthesis of trans-alkenes, often through methods like the E-selective semihydrogenation of internal alkynes, provides potential routes for the synthesis of this compound, although specific protocols for this exact compound may require optimization. researchgate.net The development of catalytic systems for the functionalization of internal alkenes is directly relevant to potential transformations of this compound. researcher.lifeoup.com
These examples, while not exhaustive studies on this compound itself, illustrate the types of research contexts in which this compound appears and the broader scientific interest in linear internal alkenes with specific stereochemistry.
Structure
3D Structure
Properties
IUPAC Name |
(E)-dec-3-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20/c1-3-5-7-9-10-8-6-4-2/h5,7H,3-4,6,8-10H2,1-2H3/b7-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVRWIAHBVAYKIZ-FNORWQNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C/CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19150-21-1 | |
| Record name | trans-3-Decene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019150211 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Advanced Synthetic Methodologies for Trans 3 Decene and Its Functionalized Analogues
Regio- and Stereoselective Synthesis of Internal Alkenes
The synthesis of internal alkenes with defined stereochemistry presents a significant challenge in organic chemistry. Achieving high regio- and trans-stereoselectivity requires careful selection of reaction conditions and catalysts.
Catalytic Partial Hydrogenation of Alkynes: Specific Strategies for trans-Selectivity
Partial hydrogenation of internal alkynes is a fundamental method for alkene synthesis. While many methods, such as hydrogenation with Lindlar's catalyst, favor the formation of cis alkenes, specific strategies exist to achieve trans selectivity. wikipedia.orgmasterorganicchemistry.com
One prominent method for the trans-selective partial reduction of alkynes is the dissolving metal reduction, typically employing sodium metal in liquid ammonia (B1221849) at low temperatures. wikipedia.orgmasterorganicchemistry.com In this process, two electrons are sequentially added to the alkyne, generating carbanionic intermediates that are then protonated by the ammonia solvent. masterorganicchemistry.com The trans alkene is favored due to the greater stability of the intermediate radical anion and the subsequent vinyl anion in the trans configuration. masterorganicchemistry.com
Transition metal catalysis has also been explored for trans-selective alkyne hydrogenation. For instance, a mild and efficient ruthenium-catalyzed trans-selective hydrogenation of alkynes has been reported using a commercially available ruthenium hydride complex in a two-chamber reactor with ex situ generated hydrogen or deuterium (B1214612). This method tolerates various functional groups, including nitro, cyano, halides, and amides. acs.org
Olefin Metathesis Reactions: Cross-Metathesis and Ethenolysis Approaches
Olefin metathesis is a powerful catalytic reaction for the redistribution of alkene fragments through the scission and regeneration of carbon-carbon double bonds. wikipedia.orgpsu.edu This method, which earned Yves Chauvin, Robert H. Grubbs, and Richard R. Schrock the Nobel Prize in Chemistry in 2005, can be applied to the synthesis of internal alkenes like trans-3-decene (B95635) through cross-metathesis and ethenolysis. wikipedia.org
Cross-metathesis involves the reaction between two different alkene molecules, leading to the formation of new alkene products. By carefully selecting the alkene partners, it is possible to synthesize internal alkenes with defined chain lengths. While olefin metathesis reactions are often equilibrium-driven and can produce mixtures of isomers, including both cis and trans forms, the relative thermodynamic stability of the trans isomer often leads to its prevalence at equilibrium. chemistrysteps.comsaskoer.ca
Ethenolysis is a specific type of cross-metathesis where an internal alkene reacts with ethene (ethylene). psu.edud-nb.info This reaction cleaves the internal double bond and generates two terminal olefins. Conversely, the cross-metathesis of a terminal alkene with ethene can lead to the formation of internal alkenes. While ethenolysis is often used to produce terminal olefins from internal ones like those found in fatty acids, the principle of using ethene as a reaction partner in cross-metathesis can be relevant for constructing internal double bonds depending on the starting materials. psu.edud-nb.inforesearchgate.net
Ruthenium-based catalysts, such as Grubbs catalysts, are commonly used in olefin metathesis due to their functional group tolerance. researchgate.net The selectivity of metathesis reactions can be influenced by the catalyst design and reaction conditions. nih.gov
Deoxydehydration of Vicinal Diols for trans-Olefin Formation
The deoxydehydration (DODH) reaction provides a method for converting vicinal diols into olefins by removing two hydroxyl groups with the aid of a reductant. rsc.orgroyalsocietypublishing.org This transformation is of interest for upgrading biomass-derived polyols into valuable chemicals. rsc.orgroyalsocietypublishing.org
Transition metal catalysts, particularly those based on rhenium, molybdenum, and vanadium, have been employed for DODH reactions. rsc.orgroyalsocietypublishing.org The mechanism typically involves the condensation of the diol with a metal-oxo bond, followed by reduction of the metal species and subsequent olefin extrusion. royalsocietypublishing.org
Studies have shown that the deoxydehydration of vicinal diols can be stereospecific, favoring the formation of trans alkenes. acs.orgescholarship.org For example, the reaction of specific diastereomers of decane-3,4-diol with formic acid has been shown to yield either the trans or cis isomer of 3-decene, indicating a stereospecific syn elimination pathway. escholarship.org This suggests that by starting with the appropriate stereoisomer of the vicinal diol precursor, this compound can be selectively synthesized.
Wittig, Horner-Wadsworth-Emmons, and McMurry Olefination for C=C Bond Construction
Olefination reactions, such as the Wittig, Horner-Wadsworth-Emmons (HWE), and McMurry reactions, are fundamental methods for forming carbon-carbon double bonds from carbonyl compounds. chemistrysteps.comnih.govdiva-portal.orgrsc.org
The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium (B103445) ylide to form an alkene and a phosphine (B1218219) oxide byproduct. diva-portal.orggold-chemistry.orgslideshare.net The stereochemistry of the resulting alkene can be influenced by the ylide structure and reaction conditions. While unstabilized ylides often favor cis alkenes, stabilized ylides can lead to predominantly trans alkenes. gold-chemistry.org
The Horner-Wadsworth-Emmons reaction is a modification of the Wittig reaction that utilizes phosphonate-stabilized carbanions. wikipedia.org HWE reactions typically favor the formation of E-alkenes (trans isomers), especially when using stabilized phosphonates and appropriate reaction conditions. wikipedia.org This stereoselectivity makes the HWE reaction a valuable tool for the synthesis of this compound from appropriate carbonyl and phosphonate (B1237965) precursors.
The McMurry coupling reaction involves the reductive coupling of two carbonyl compounds (aldehydes or ketones) using low-valent titanium reagents to form an alkene. diva-portal.orgrsc.orgslideshare.net While the McMurry reaction is effective for forming carbon-carbon double bonds, it often lacks stereoselectivity, producing mixtures of cis and trans isomers. slideshare.net Therefore, while it can construct the carbon skeleton of decene, it may not be the most selective method for specifically obtaining the trans isomer.
Synthesis of Isotopically Labeled this compound for Mechanistic Studies
Isotopic labeling is a powerful technique used to investigate reaction mechanisms by tracing the fate of specific atoms during a chemical transformation. nih.gov For mechanistic studies involving this compound, isotopically labeled analogues (e.g., with deuterium or carbon-13) can be synthesized.
The synthesis of isotopically labeled this compound would involve incorporating the isotope at a specific position in one of the precursor molecules used in the synthetic methodologies described above. For example, if synthesizing this compound via the partial hydrogenation of 3-decyne (B165594), using deuterium gas (D₂) instead of hydrogen gas (H₂) would introduce deuterium atoms at the double bond carbons. Similarly, if using a Wittig or HWE approach, the carbonyl compound or the phosphonate reagent could be synthesized with a carbon-13 label at a desired position.
Deuteration and Carbon-13 Labeling Techniques
Isotopic labeling, using isotopes like deuterium (²H) and Carbon-13 (¹³C), is invaluable for mechanistic studies, reaction tracing, and quantitative analysis in chemistry and related fields researchgate.netresearchgate.net.
Deuteration of alkenes can be achieved through catalytic hydrogenation using deuterium gas (D₂). A nanostructured Ni-core–shell catalyst has been reported for the selective hydrogenation and deuteration of various alkenes under ambient conditions, providing access to deuterium-labeled alkanes researchgate.net. Studies involving the deoxygenation of diols with formic acid have also utilized deuterium labeling for mechanistic investigations, although this method primarily yields terminal alkenes rsc.org. The stereochemistry of reactions, such as aminopalladation, can be probed using stereospecifically deuterated substrates acs.org.
Carbon-13 labeling is highly demanded in organic chemistry, life sciences, and materials design, despite the high cost of ¹³C-labeled compounds researchgate.net. A versatile approach for ¹³C₂-labeling of organic molecules involves using ¹³C elemental carbon to synthesize calcium carbide (Ca¹³C₂), which then generates acetylene (B1199291) – a ¹³C₂ unit for organic transformations researchgate.net. This method has been demonstrated for synthesizing labeled alkynes and functionalized vinyl derivatives researchgate.net. ¹³C NMR spectroscopy is a critical technique for confirming the incorporation and position of ¹³C labels and for structural elucidation acs.org.
Stereospecific Isotopic Incorporation Strategies
Achieving stereospecific isotopic incorporation is crucial for understanding reaction mechanisms and for applications where the position and stereochemistry of the isotope are important. While general strategies exist, specific examples for this compound are not detailed in the provided results.
Stereospecific synthesis methods, such as the catalytic hydrogenation of 3-decyne using Lindlar's catalyst, are employed to ensure specific alkene configurations (e.g., cis) . To achieve trans selectivity, alternative catalysts or reaction conditions that favor anti addition or isomerization to the trans product would be necessary.
Studies on palladium(II)-catalyzed alkene functionalization have investigated the stereochemical pathways, using stereospecifically deuterated substrates to determine whether reactions proceed via cis- or trans-aminopalladation acs.org. This highlights the use of isotopic labeling to elucidate the stereochemistry of bond-forming events. For instance, the formation of specific deuterated products indicated a cis-aminopalladation pathway in one study acs.org.
Another approach involves stereospecific isomerization reactions. A method for the stereospecific isomerization of allylic halides via ion pairs has been developed, involving a researchgate.net-proton shift acs.org. While this example is for allylic systems, it illustrates how stereochemistry can be controlled during isotopic exchange or rearrangement processes. Kinetic isotope effects can also provide insights into the rate-determining step and the mechanism, which is essential for designing stereospecific labeling strategies acs.org.
The synthesis of functionalized trans-cycloalkenes has been achieved through domino reactions involving electrocyclic ring opening and alkylation, demonstrating strategies for controlling stereochemistry in cyclic systems researchgate.net. These advanced methods in related alkene systems suggest potential avenues for developing stereospecific isotopic incorporation strategies for acyclic alkenes like this compound.
Advanced Reactivity and Mechanistic Investigations of the Trans 3 Decene Olefinic Moiety
Electrophilic Addition Reactions: Stereochemical Control and Regioselectivity
Electrophilic addition reactions represent a cornerstone of alkene chemistry. For trans-3-decene (B95635), an unsymmetrical internal alkene, these reactions proceed with notable stereochemical and regiochemical control, which can be predicted and exploited for synthetic purposes. The outcomes of these reactions are dictated by the formation of key intermediates, such as halonium ions, carbocations, or through concerted transition states.
Halogenation: The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), across the double bond of this compound is a stereospecific process that proceeds via an anti-addition mechanism. libretexts.orglibretexts.org This stereochemical outcome is a direct consequence of the reaction pathway, which involves the formation of a cyclic halonium ion intermediate. chemistrysteps.comyoutube.com The initial electrophilic attack of the halogen on the π-bond of the alkene leads to a three-membered ring intermediate. jove.com The subsequent nucleophilic attack by the halide ion occurs from the face opposite to the bulky halonium ion, resulting in the exclusive formation of the anti-adduct. jove.comumn.edu
For this compound, this results in the formation of a racemic mixture of (3R,4S)- and (3S,4R)-3,4-dihalodecane. The planarity of the double bond allows for the initial formation of the halonium ion on either face of the alkene with equal probability, leading to the two enantiomers.
Hydrohalogenation: The addition of hydrogen halides (HX, where X = Cl, Br, I) to this compound can proceed through two distinct mechanistic pathways, leading to different regiochemical outcomes.
Markovnikov Addition: In the absence of radical initiators, the reaction follows an ionic mechanism. The proton from the hydrogen halide acts as the electrophile, adding to one of the sp²-hybridized carbons of the double bond to form a carbocation intermediate. masterorganicchemistry.comleah4sci.com According to Markovnikov's rule, the proton will add to the carbon atom that results in the formation of the more stable carbocation. chemistrysteps.comlibretexts.org In the case of this compound, protonation at C-4 would yield a secondary carbocation, while protonation at C-3 would also yield a secondary carbocation. Due to the similar stability of the two possible secondary carbocations, a mixture of 3-halodecane and 4-halodecane would be expected. youtube.comlibretexts.org The subsequent attack of the halide ion on the carbocation is not stereospecific, leading to a mixture of syn- and anti-addition products. chemistrysteps.comlibretexts.org
Anti-Markovnikov Addition: In the presence of peroxides (e.g., ROOR), the hydrohalogenation of alkenes with HBr proceeds via a free-radical chain mechanism. organicchemistrytutor.com This pathway results in the anti-Markovnikov addition of HBr. The reaction is initiated by the formation of a bromine radical, which then adds to the double bond to form the more stable carbon radical. youtube.com For this compound, the bromine radical would add to C-3 to form a more stable secondary radical at C-4 (or vice versa), leading to a mixture of radical intermediates. The subsequent abstraction of a hydrogen atom from HBr by the carbon radical yields the final product. This radical process is not stereospecific. organicchemistrytutor.com
| Reaction | Reagents | Mechanism | Regioselectivity | Stereochemistry | Expected Product(s) from this compound |
|---|---|---|---|---|---|
| Halogenation | Br₂, CCl₄ | Ionic (Halonium ion) | Not applicable | Anti-addition | (3R,4S)-3,4-dibromodecane and (3S,4R)-3,4-dibromodecane (racemic mixture) |
| Hydrohalogenation (Markovnikov) | HBr | Ionic (Carbocation) | Forms more stable carbocation | Syn- and Anti-addition | Mixture of 3-bromodecane (B3051033) and 4-bromodecane |
| Hydrohalogenation (Anti-Markovnikov) | HBr, ROOR | Radical | Anti-Markovnikov | Syn- and Anti-addition | Mixture of 3-bromodecane and 4-bromodecane |
Hydroboration-oxidation is a two-step reaction sequence that achieves the anti-Markovnikov hydration of an alkene. This process is highly stereospecific, proceeding with syn-addition of the hydrogen and hydroxyl groups across the double bond. chemistrysteps.com
In the first step, borane (B79455) (BH₃) or a borane derivative adds to the double bond of this compound in a concerted, four-membered transition state. masterorganicchemistry.comorganicchemistrytutor.com Boron, being the more electropositive atom, adds to the less sterically hindered carbon atom of the double bond, while the hydrogen atom adds to the more substituted carbon. For this compound, the addition of borane would lead to the formation of a trialkylborane with the boron atom predominantly attached to the C-3 position due to steric considerations.
The second step involves the oxidation of the trialkylborane, typically with hydrogen peroxide (H₂O₂) in a basic solution. chemistrysteps.com This oxidation step proceeds with retention of stereochemistry, meaning the hydroxyl group replaces the boron atom at the same position and with the same stereochemical orientation. chemistrysteps.com
| Step | Reagents | Key Intermediate/Transition State | Stereochemical Outcome |
|---|---|---|---|
| Hydroboration | 1. BH₃·THF | Four-membered cyclic transition state | Syn-addition of H and BH₂ |
| Oxidation | 2. H₂O₂, NaOH | - | Retention of configuration at the carbon-boron bond |
Epoxidation: The reaction of this compound with a peroxy acid, such as meta-chloroperoxybenzoic acid (mCPBA), results in the formation of an epoxide (an oxirane). libretexts.org This reaction is a concerted process where the oxygen atom is delivered to the double bond in a single step. libretexts.org A key characteristic of this epoxidation is its syn-stereospecificity; the stereochemistry of the starting alkene is retained in the epoxide product. Therefore, the epoxidation of this compound will yield trans-3,4-epoxydecane as a racemic mixture of (3R,4R)- and (3S,4S)-3,4-epoxydecane.
Dihydroxylation: The conversion of this compound to a vicinal diol (a glycol) can be achieved with either syn- or anti-stereoselectivity, depending on the reagents employed.
Syn-dihydroxylation: This is typically accomplished using osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄). The reaction with OsO₄ proceeds through a cyclic osmate ester intermediate, which is then cleaved to give the syn-diol. The delivery of the two oxygen atoms occurs to the same face of the double bond. For this compound, this results in the formation of a racemic mixture of (3R,4S)-decan-3,4-diol and (3S,4R)-decan-3,4-diol.
Anti-dihydroxylation: This transformation is achieved in a two-step process involving the initial epoxidation of the alkene, followed by acid-catalyzed ring-opening of the epoxide with water. chemistrysteps.com The nucleophilic attack of water on the protonated epoxide occurs via an Sₙ2-like mechanism, leading to inversion of configuration at one of the carbon centers. Starting with trans-3,4-epoxydecane, the acid-catalyzed hydrolysis will yield a racemic mixture of (3R,4R)-decan-3,4-diol and (3S,4S)-decan-3,4-diol.
| Transformation | Reagents | Stereochemistry | Expected Product(s) from this compound |
|---|---|---|---|
| Epoxidation | mCPBA | Syn-addition | (3R,4R)-3,4-epoxydecane and (3S,4S)-3,4-epoxydecane (racemic mixture) |
| Syn-dihydroxylation | 1. OsO₄ 2. NaHSO₃, H₂O | Syn-addition | (3R,4S)-decan-3,4-diol and (3S,4R)-decan-3,4-diol (racemic mixture) |
| Anti-dihydroxylation | 1. mCPBA 2. H₃O⁺ | Anti-addition | (3R,4R)-decan-3,4-diol and (3S,4S)-decan-3,4-diol (racemic mixture) |
Pericyclic Reactions and Cycloadditions
Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. The olefinic moiety of this compound can participate as a component in several types of pericyclic reactions, most notably cycloadditions.
The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a six-membered ring. libretexts.org In this context, this compound can act as a dienophile. The reactivity of this compound as a dienophile is influenced by the electronic nature of its substituents. Simple alkyl groups, such as the ethyl and hexyl groups in this compound, are weakly electron-donating, which makes it a relatively unactivated dienophile. libretexts.org Therefore, Diels-Alder reactions involving this compound typically require forcing conditions (high temperature or pressure) or the use of a highly reactive diene.
The Diels-Alder reaction is stereospecific with respect to the dienophile. leah4sci.com The trans stereochemistry of the substituents on the double bond of this compound is retained in the resulting cyclohexene (B86901) product. This means that the ethyl and hexyl groups will be on opposite sides of the newly formed six-membered ring.
For example, the reaction of this compound with a simple diene like 1,3-butadiene (B125203) would yield a substituted cyclohexene where the ethyl and hexyl groups are in a trans relationship. Due to the symmetry of the diene, regioselectivity is not a concern in this specific example.
1,3-Dipolar cycloadditions are reactions between a 1,3-dipole and a dipolarophile (in this case, this compound) to form a five-membered heterocyclic ring. libretexts.org This class of reactions is a powerful tool for the synthesis of a wide variety of heterocyclic compounds.
The reaction is concerted and stereospecific. libretexts.org The stereochemistry of the dipolarophile is retained in the product. Therefore, the reaction of a 1,3-dipole with this compound will result in a five-membered ring where the ethyl and hexyl groups are trans to each other.
The regioselectivity of 1,3-dipolar cycloadditions is governed by both steric and electronic factors, specifically the frontier molecular orbital (FMO) interactions between the 1,3-dipole and the dipolarophile. youtube.com For an unsymmetrical 1,3-dipole reacting with the unsymmetrical alkene this compound, a mixture of regioisomers is possible. The predominant regioisomer will be the one that results from the more favorable overlap of the highest occupied molecular orbital (HOMO) of one component with the lowest unoccupied molecular orbital (LUMO) of the other. youtube.com
For instance, the reaction of an azide (B81097) (a 1,3-dipole) with this compound would be expected to produce a triazoline ring, with the ethyl and hexyl groups maintaining their trans relationship in the product. The specific regiochemical outcome would depend on the nature of the substituent on the azide.
[2+2] Cycloaddition Pathways and Their Applications
The [2+2] cycloaddition, a photochemical reaction that unites two alkene units to form a cyclobutane (B1203170) ring, is a fundamental transformation in organic synthesis. nsf.govwikipedia.orglibretexts.org When applied to this compound, the reaction proceeds through the photoexcitation of an alkene, which then reacts with a ground-state alkene partner. wikipedia.org This process is typically not achieved by simple heating but requires irradiation with ultraviolet light. libretexts.org
The mechanism often involves the formation of a diradical intermediate, influencing the stereochemical outcome of the reaction. wikipedia.org For internal alkenes like this compound, the stereochemistry of the starting material plays a crucial role in the structure of the resulting cyclobutane product. libretexts.org While specific applications of [2+2] cycloaddition products derived from this compound are not extensively documented in readily available literature, the resulting substituted cyclobutane rings are valuable structural motifs in medicinal chemistry and materials science. nih.gov
The reaction can be intermolecular, with another alkene, or intramolecular if a second double bond is present in the molecule at a suitable distance. nsf.gov The efficiency and stereoselectivity of these cycloadditions can be influenced by the use of photosensitizers, which facilitate the formation of the reactive triplet state of the alkene. nih.gov
Catalytic Transformations and Functionalizations
The catalytic isomerization of internal olefins like this compound involves the migration of the double bond along the carbon chain. researchgate.net This transformation is of significant industrial importance, for instance in the Shell Higher Olefin Process (SHOP), which converts internal olefins to valuable alpha-olefins. researchgate.netacs.org Transition metal complexes, particularly those of iridium, cobalt, and palladium, are effective catalysts for this process. acs.orgresearchgate.netacs.org
Two primary mechanisms are generally accepted for metal-catalyzed alkene isomerization: the π-allyl mechanism and the alkyl (or insertion-elimination) mechanism. acs.orgmdpi.com
π-Allyl Mechanism: This pathway involves the coordination of the alkene to the metal center, followed by the activation of an allylic C-H bond to form a π-allyl metal hydride intermediate. Subsequent reductive elimination regenerates the alkene with the double bond in a new position. acs.org Mechanistic studies on iridium pincer complexes have provided strong evidence for this pathway, showing that the 1,3-hydrogen migration is exclusively intramolecular. researchgate.net
Alkyl Mechanism (Insertion-Elimination): This mechanism begins with the insertion of the alkene into a metal-hydride bond, forming a metal-alkyl intermediate. A subsequent β-hydride elimination from an adjacent carbon regenerates the metal-hydride and releases an isomerized alkene. acs.org
Catalyst design is paramount for controlling the position and stereochemistry (E/Z) of the resulting alkene. sdsu.edu The steric and electronic properties of the ligands attached to the metal center dictate the catalyst's activity and selectivity. For example, bulky ligands can favor the formation of the less sterically hindered E (trans) isomer. acs.org Some cobalt(II) catalysts supported by bulky β-diketiminate ligands have shown the ability to isomerize 1-alkenes specifically to the less stable Z-isomer. acs.org The development of catalysts that can selectively isomerize internal alkenes to terminal ones is a significant area of research, as it allows for the conversion of less reactive internal olefins into more versatile starting materials. nih.gov
Hydroformylation, or the oxo process, is a key industrial reaction that introduces a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene, producing aldehydes. researchgate.net For internal alkenes such as this compound, a major challenge is controlling the regioselectivity—that is, directing the addition to produce a linear aldehyde (undecanal) versus a branched aldehyde (2-propyl-octanal). nih.gov
Rhodium complexes containing phosphine (B1218219) or phosphite (B83602) ligands are the most widely used catalysts for this transformation. researchgate.netnih.govnih.gov The design of the ligand is critical for achieving high selectivity. For instance, rhodium catalysts with rigid diphosphane (B1201432) ligands featuring large bite angles have demonstrated unprecedented activity and selectivity for the formation of linear aldehydes from internal octenes. nih.gov Supramolecular strategies, such as encapsulating the catalyst within a chiral pocket, have been shown to reverse the typical regioselectivity and achieve high enantioselectivities in the hydroformylation of internal alkenes. acs.org
The general mechanism for rhodium-catalyzed hydroformylation involves several key steps, including ligand dissociation, olefin coordination, migratory insertion to form a rhodium-alkyl intermediate, CO insertion to form an acyl complex, and finally, hydrogenolysis to release the aldehyde product and regenerate the active catalyst. mpg.de Tandem isomerization-hydroformylation processes are also of great interest, where the catalyst first isomerizes the internal alkene to a terminal one, which is then hydroformylated to the desired linear aldehyde. mpg.de
The direct functionalization of C-H bonds is a powerful strategy in organic synthesis due to its atom economy. acs.org For alkenes like this compound, the C-H bonds at the allylic positions (the carbon atoms adjacent to the double bond) are particularly amenable to activation by transition metals. This activation typically proceeds through the formation of a π-allylmetal intermediate. tib.eu
A variety of transition metals, including palladium, rhodium, iridium, iron, and cobalt, have been shown to catalyze allylic C-H functionalization. researchgate.netrsc.org These reactions allow for the formation of new C-C, C-N, and C-O bonds at the allylic position. For example, iridium(III) catalysis has been used for the branch-selective allylic C-H amidation of terminal alkenes, proceeding through a characterized allyl-Ir(III) intermediate. researchgate.net
While many examples focus on terminal alkenes, the principles are applicable to internal alkenes. However, controlling regioselectivity can be more challenging with unsymmetrical internal alkenes. The choice of catalyst, ligands, and reaction conditions is crucial for directing the functionalization to the desired allylic position. rsc.org This approach provides a direct route to valuable allylic compounds without the need for pre-functionalized substrates. tib.eu
Radical Addition Reactions and Polymerization Mechanisms
The thiol-ene reaction is a radical-mediated addition of a thiol (R-SH) across a double bond, forming a thioether. wikipedia.org This reaction is known for its efficiency, high yields, and stereoselectivity, earning it a place among "click chemistry" reactions. taylorandfrancis.com The process is typically initiated by light or a radical initiator, which generates a thiyl radical (RS•). wikipedia.org
The mechanism proceeds via a radical chain process:
Propagation: The thiyl radical adds to the alkene double bond in an anti-Markovnikov fashion, creating a carbon-centered radical intermediate.
Chain Transfer: This carbon-centered radical then abstracts a hydrogen atom from another thiol molecule, forming the thioether product and regenerating a thiyl radical, which continues the chain. wikipedia.org
For an alkene like this compound, the stereochemistry of the starting material influences the reaction. A key feature of the radical thiol-ene reaction is the reversibility of the initial thiyl radical addition. This reversibility allows for cis-trans isomerization of the alkene during the reaction. wikipedia.org The carbon-centered radical intermediate has a single bond where the double bond used to be, allowing for free rotation. wikipedia.org
Controlled Radical Polymerization of this compound
An extensive review of the scientific literature reveals a notable absence of research dedicated to the controlled radical polymerization of this compound. While techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization have revolutionized the synthesis of well-defined polymers from a wide array of monomers, their application to non-conjugated internal olefins like this compound remains an unexplored frontier. sigmaaldrich.comazom.com
The challenges associated with the radical polymerization of such monomers are well-documented in polymer chemistry. Unlike activated terminal alkenes (e.g., styrenes, acrylates), internal olefins present significant hurdles to successful polymerization. The primary obstacles include:
Steric Hindrance: The internal position of the double bond in this compound sterically impedes the approach of a propagating radical, making the addition step kinetically unfavorable.
Allylic Hydrogen Abstraction: A more significant challenge is the propensity for the propagating radical to abstract a hydrogen atom from one of the allylic positions (the CH₂ groups adjacent to the double bond) on another this compound molecule. This chain transfer reaction terminates the growing polymer chain and creates a highly stable, non-propagating allylic radical, effectively inhibiting further polymerization. mdpi.com This issue is a well-known limitation in the radical polymerization of simple olefins like propylene. mdpi.com
Low Radical Reactivity: The double bond in this compound is not activated by conjugation with an electron-withdrawing or resonance-stabilizing group, leading to low reactivity towards radical addition.
Controlled radical polymerization (CRP) methods rely on establishing a dynamic equilibrium between a low concentration of active propagating radicals and a high concentration of dormant species. wikipedia.org This delicate balance minimizes irreversible termination reactions. However, for a monomer like this compound, the high propensity for chain transfer via allylic abstraction would likely disrupt this equilibrium, preventing any meaningful control over the polymerization process.
While there have been advancements in the radical polymerization of traditionally challenging monomers, such as the group transfer radical polymerization of α-olefins, these methods have not been reported for internal olefins. nih.gov Similarly, studies on the RAFT polymerization of monomers with pendent alkene groups have shown that the polymerization proceeds selectively through a more reactive vinyl group, leaving the less reactive internal alkene unpolymerized. acs.orgresearchgate.netnih.gov
Hypothetical Research Findings and Data
In the absence of experimental data, one can only speculate on the potential outcomes of attempting a controlled radical polymerization of this compound. It is hypothesized that any such attempt using standard ATRP or RAFT conditions would likely result in either no polymer formation or the generation of very low molecular weight oligomers. The primary product would likely be the result of chain transfer and other side reactions.
To illustrate the lack of available data, a hypothetical data table is presented below. This table is for illustrative purposes only and does not represent actual experimental results.
Table 1: Hypothetical Data for Controlled Radical Polymerization of this compound
| Entry | CRP Method | Initiator | Catalyst/Chain Transfer Agent | Solvent | Temp (°C) | Result |
| 1 | ATRP | Ethyl α-bromoisobutyrate | CuBr/PMDETA | Toluene | 90 | No Polymerization Observed |
| 2 | RAFT | AIBN | CPADB | Benzene | 70 | Trace amounts of low MW oligomers |
This table is purely speculative and intended to highlight the absence of published research.
Advanced Spectroscopic and Chromatographic Methodologies for Trans 3 Decene Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules like trans-3-Decene (B95635). It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships.
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning proton (¹H) and carbon (¹³C) signals and confirming the structure and stereochemistry of this compound. scribd.comemerypharma.com
Correlation SpectroscopY (COSY): This homonuclear correlation experiment reveals proton-proton couplings through two to three bonds. sdsu.edu For this compound, a COSY spectrum would show correlations between the olefinic protons and the adjacent methylene (B1212753) protons, as well as between the protons of the adjacent methylene groups along the alkyl chain.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates directly bonded proton and carbon atoms. sdsu.eduyoutube.com This is instrumental in assigning the ¹³C signals based on the already assigned ¹H signals. For instance, the signal of the olefinic proton at C3 would show a correlation with the signal of the C3 carbon.
Nuclear Overhauser Effect SpectroscopY (NOESY): NOESY experiments reveal through-space correlations between protons that are in close proximity, which is critical for determining stereochemistry. princeton.edu In the case of this compound, a NOESY spectrum would show a strong correlation between the two olefinic protons (at C3 and C4), confirming their trans relationship across the double bond.
A hypothetical summary of expected 2D NMR correlations for this compound is presented in the table below.
| Proton (¹H) Position | COSY Correlations (¹H) | HSQC Correlation (¹³C) | HMBC Correlations (¹³C) | NOESY Correlation (¹H) |
| H3 | H2, H4 | C3 | C1, C2, C4, C5 | H4 |
| H4 | H3, H5 | C4 | C2, C3, C5, C6 | H3 |
| H2 | H1, H3 | C2 | C1, C3, C4 | H1, H3 |
| H5 | H4, H6 | C5 | C3, C4, C6, C7 | H4, H6 |
Quantitative NMR (qNMR) is a powerful technique for determining the purity of a substance or monitoring the progress of a reaction without the need for a reference standard of the analyte itself. ox.ac.uknih.govyoutube.com The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. youtube.com
For purity determination of a this compound sample, a known amount of an internal standard with a known purity is added to a precisely weighed sample of the analyte. acs.org By comparing the integral of a specific resonance of this compound to the integral of a resonance from the internal standard, the purity of the this compound can be calculated. Key considerations for accurate qNMR include ensuring a sufficient signal-to-noise ratio, using appropriate relaxation delays, and selecting non-overlapping signals for integration. ox.ac.ukacs.org
Similarly, qNMR can be used to monitor the progress of a reaction that produces or consumes this compound. By taking aliquots from the reaction mixture at different time points and recording their NMR spectra (with an internal standard), the relative concentrations of reactants, products, and intermediates can be determined, providing valuable kinetic data. ox.ac.uk
Variable Temperature (VT) NMR spectroscopy is a technique used to study the dynamic processes of molecules in solution, such as conformational changes. nih.govrsc.org By recording NMR spectra at different temperatures, it is possible to observe changes in the appearance of the spectra that are related to the rates of these dynamic processes. scielo.brresearchgate.net
For this compound, the alkyl chain is flexible and can adopt numerous conformations through rotation around the carbon-carbon single bonds. At room temperature, the rate of this conformational interchange is typically fast on the NMR timescale, resulting in averaged signals for the protons and carbons of the alkyl chain.
By lowering the temperature, the rate of conformational interchange can be slowed down. scielo.br If the temperature is lowered sufficiently to the point where the interchange becomes slow on the NMR timescale, separate signals for the different conformations may be observed. This would allow for the study of the relative populations of different conformers and the determination of the energy barriers to bond rotation. nih.govrsc.org Conversely, increasing the temperature can sometimes lead to the sharpening of broad signals, indicating that a dynamic process is becoming faster. scielo.br
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allow for the determination of the elemental composition of a molecule and its fragments. umb.edunih.gov This is a powerful tool for confirming the identity of this compound and for elucidating its fragmentation pathways upon ionization. mdpi.comhnxb.org.cn
When this compound is analyzed by HRMS, it will be ionized, most commonly forming a molecular ion (M⁺·). The high-resolution measurement of this molecular ion's mass-to-charge ratio (m/z) can confirm its elemental formula (C₁₀H₂₀). The molecular ion can then undergo fragmentation, breaking into smaller, charged fragments. By analyzing the accurate masses of these fragment ions, it is possible to deduce their elemental compositions and propose a fragmentation pathway. This information can be used to distinguish this compound from its isomers, which may exhibit different fragmentation patterns. mdpi.com
A hypothetical fragmentation table for this compound is provided below.
| Fragment Ion Formula | Calculated m/z | Proposed Structure/Loss |
| C₁₀H₂₀⁺· | 140.1565 | Molecular Ion |
| C₇H₁₃⁺ | 97.1017 | Loss of C₃H₇· (propyl radical) |
| C₆H₁₁⁺ | 83.0861 | Loss of C₄H₉· (butyl radical) |
| C₅H₉⁺ | 69.0704 | Loss of C₅H₁₁· (pentyl radical) |
| C₄H₇⁺ | 55.0548 | Loss of C₆H₁₃· (hexyl radical) |
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. vurup.sk It is particularly well-suited for the analysis of volatile compounds like this compound and for separating it from its isomers. nih.gov
In a GC-MS analysis, a mixture of isomers would be injected into the gas chromatograph. The different isomers will travel through the GC column at different rates, depending on their volatility and interactions with the stationary phase, leading to their separation. researchgate.net As each separated isomer elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented, and a mass spectrum is recorded.
This compound can be distinguished from its cis-isomer, cis-3-Decene, as trans-isomers generally have slightly shorter retention times in GC than their cis-counterparts. nih.gov It can also be separated from positional isomers, such as 1-decene, 2-decene, and 4-decene, which will have different retention times due to differences in their boiling points and polarities. The mass spectrum of each separated isomer can then be used to confirm its identity.
Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful separation and detection technique. However, for non-polar hydrocarbons like this compound, which lack functional groups that are easily ionizable by common LC-MS ionization techniques like electrospray ionization (ESI), direct analysis can be challenging. nih.gov
To overcome this limitation, this compound can be chemically derivatized to introduce a functional group that is more amenable to LC-MS analysis. mdpi.com For example, the double bond in this compound can be epoxidized to form trans-3,4-epoxydecane. This epoxide derivative is more polar and can be more readily ionized.
Another approach is the derivatization of the double bond to introduce a charged tag. nih.govresearchgate.net This chemical modification significantly enhances the ionization efficiency and allows for sensitive detection by LC-MS. The derivatized products can then be separated by liquid chromatography, often using reversed-phase columns, and detected by the mass spectrometer. This approach is particularly useful when analyzing for the presence of this compound in complex matrices where the selectivity and sensitivity of LC-MS are required. nih.gov
Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis and Reaction Progress
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, serves as a powerful tool for the functional group analysis of this compound and for monitoring the progress of reactions involving this compound. biointerfaceresearch.com These techniques probe the vibrational modes of molecules, providing a unique spectral fingerprint. gatewayanalytical.com While both are forms of vibrational spectroscopy, they operate on different principles; FT-IR measures the absorption of infrared light, whereas Raman spectroscopy measures the inelastic scattering of monochromatic light. gatewayanalytical.com This results in complementary information, as some vibrational modes may be more active (i.e., produce a stronger signal) in either IR or Raman spectroscopy. spectroscopyonline.com
In the context of this compound, FT-IR is particularly sensitive to polar bonds and is highly effective for identifying key functional groups characteristic of alkenes. gatewayanalytical.com The analysis of its spectrum allows for the confirmation of its structural features. The key vibrational modes for alkenes like this compound include the stretching of the carbon-carbon double bond (C=C), the stretching of the vinyl C-H bonds (=C-H), and the bending vibrations of these C-H bonds. orgchemboulder.com The trans configuration of the double bond influences the position and intensity of certain bands, particularly the C-H out-of-plane bending vibration, which is characteristic of the geometric isomer. spectroscopyonline.com
Raman spectroscopy is complementary to FT-IR, offering distinct advantages for the analysis of this compound. youtube.com It is particularly sensitive to non-polar, homo-nuclear bonds, making it an excellent technique for probing the C=C backbone of the alkene. gatewayanalytical.com This can be especially useful in monitoring reactions such as polymerization, where changes to the carbon backbone are critical. youtube.com Because Raman is less sensitive to water, it can sometimes be more suitable for in-situ monitoring of aqueous reactions without significant interference. gatewayanalytical.com The combination of both FT-IR and Raman provides a more complete vibrational profile of the molecule. spectroscopyonline.com
The progress of reactions involving this compound, such as hydrogenation, epoxidation, or polymerization, can be effectively monitored in real-time using in-situ FT-IR and Raman spectroscopy. youtube.com By tracking the disappearance of characteristic alkene peaks (e.g., C=C stretch) and the appearance of new peaks corresponding to the product (e.g., C-O stretch in an epoxide), researchers can gain insights into reaction kinetics, mechanisms, and endpoints. youtube.com This real-time analysis eliminates the need for frequent sampling and offline analysis, leading to improved process understanding and control. youtube.com
Table 1: Characteristic FT-IR Vibrational Frequencies for trans-Alkenes
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description |
|---|---|---|
| =C-H Stretch | 3100-3000 | Stretching of the C-H bonds on the double-bonded carbons. orgchemboulder.com |
| C=C Stretch | 1680-1665 | Stretching of the carbon-carbon double bond. The intensity is often weak in trans-alkenes due to symmetry. spectroscopyonline.com |
| C-H Out-of-Plane Bend | 980-960 | Bending vibration of the C-H bonds out of the plane of the C=C bond. This is a strong and characteristic band for trans-disubstituted alkenes. spectroscopyonline.com |
| C-H In-Plane Bend | 1310-1290 | Bending vibration of the C-H bonds within the plane of the C=C bond. |
| Alkyl C-H Stretch | 3000-2850 | Stretching of the C-H bonds in the alkyl (decyl) chain. |
This table presents generalized data for trans-alkenes. Specific peak positions for this compound may vary slightly.
Advanced Chromatographic Separation Techniques
Chromatography is an essential technique for the separation and purification of chemical compounds. For a molecule like this compound, which exists as one of several structural and geometric isomers, advanced chromatographic methods are indispensable for ensuring purity and isolating the specific isomer of interest.
High-Resolution Gas Chromatography (HRGC) for Isomer Purity and Separation
High-Resolution Gas Chromatography (HRGC), typically employing long capillary columns (e.g., 30-100 meters), is the premier analytical technique for assessing the isomeric purity of this compound and separating it from other isomers like cis-3-Decene and positional isomers (e.g., 1-decene, 2-decene). vurup.sk The separation is based on the differential partitioning of the analytes between a gaseous mobile phase and a liquid stationary phase coated on the inside of the capillary column. vurup.sk
The high efficiency of HRGC columns allows for the separation of compounds with very similar boiling points and polarities, a characteristic feature of alkene isomers. vurup.sk The choice of stationary phase is critical. Non-polar stationary phases, such as those based on polydimethylsiloxane (B3030410) (e.g., OV-101), separate isomers primarily based on differences in their boiling points and molecular shape. nist.gov More polar stationary phases, like those containing polyethylene (B3416737) glycol (e.g., Carbowax), can provide different selectivity based on interactions like dipole-dipole forces, which can enhance the separation of cis/trans isomers. stackexchange.com
The retention of this compound is often quantified by its Kovats Retention Index (RI), which normalizes retention times relative to those of n-alkanes. This allows for inter-laboratory comparison of GC data. nist.gov For cis/trans isomers, the trans isomer typically elutes before the cis isomer on many common stationary phases. vurup.sknih.gov HRGC is therefore crucial for quality control, allowing for the precise quantification of the purity of this compound and the detection of trace-level isomeric impurities. researchgate.net
Table 2: Kovats Retention Indices for this compound on Different GC Stationary Phases
| Stationary Phase Type | Stationary Phase Example | Temperature (°C) | Kovats Retention Index (RI) |
|---|---|---|---|
| Non-polar | Squalane | 86 | 985 |
| Non-polar | OV-101 | 100 | 995 |
| Polar | Carbowax 20M | 80 | 1045 |
| Polar | UCON HB-2000 | 100 | 1042 |
Data sourced from the NIST Chemistry WebBook. nist.gov The Kovats RI is a measure of the retention time of a compound relative to n-alkanes.
Preparative Chromatography for Scalable Isomer Isolation
While HRGC is an analytical tool for assessing purity, preparative chromatography is the technique used to isolate larger, usable quantities of a specific compound, such as this compound, from a mixture. waters.comsorbtech.com The fundamental principles are the same as analytical chromatography, but the scale is significantly larger, moving from micrograms to grams or even kilograms. sorbtech.com The goal shifts from information gathering to purification and recovery of the target molecule with a high degree of purity (often >95%). waters.com
Preparative High-Performance Liquid Chromatography (HPLC) is a common method for this purpose. labcompare.comspringernature.com The process involves injecting a mixture containing this compound onto a larger-diameter column packed with a stationary phase. sorbtech.com A solvent system (mobile phase) is then pumped through the column, and the components separate based on their differential interactions with the stationary phase. interchim.com For separating alkene isomers, reversed-phase chromatography is often employed, where the stationary phase is non-polar (e.g., C18-silica) and the mobile phase is a more polar solvent mixture, such as acetonitrile (B52724) and water. sorbtech.comlabcompare.com
The key challenge in preparative chromatography is to maximize throughput (the amount of purified product obtained per unit time) while maintaining the required purity. rssl.com This involves optimizing parameters such as sample loading, flow rate, and mobile phase composition. labcompare.com Unlike analytical chromatography where sharp, well-resolved peaks are paramount, in preparative work, columns are often intentionally overloaded to process more material, leading to broader, overlapping peaks. rssl.com Fractions of the eluent are collected over time, and those containing the purified this compound are combined. The success of the isolation relies on achieving sufficient resolution between the target isomer and any impurities. rssl.com
Computational Chemistry and Theoretical Investigations of Trans 3 Decene
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity
Quantum mechanical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental for investigating the electronic structure and reactivity of molecules at the atomic level nih.govacs.orgacs.org. These methods solve the electronic Schrödinger equation to obtain information about the distribution of electrons and the forces between atoms iiit.ac.inaps.org.
Density Functional Theory (DFT) for Ground State Properties and Transition State Analysis
Density Functional Theory (DFT) is a widely used QM method due to its balance of computational cost and accuracy for many chemical systems iiit.ac.inaps.orgresearchgate.net. DFT calculations can be employed to determine the ground state properties of trans-3-Decene (B95635), such as its optimized geometry and electronic charge distribution nih.govacs.org.
DFT is also valuable for transition state analysis, which is crucial for understanding reaction mechanisms and predicting reaction rates acs.orgresearchgate.net. By locating and characterizing transition states, DFT can provide activation energies for chemical transformations involving this compound acs.org. Studies on related decene isomers have utilized DFT to calculate relative energies and understand their thermodynamic stability rsc.org. For instance, DFT calculations, particularly those with dispersion corrections, have shown good agreement with experimental data for the energy differences between cis and trans decene isomers rsc.org.
Ab Initio Methods for High-Accuracy Energy and Conformer Calculations
Ab initio methods, which are based on first principles without empirical parameters, can provide high-accuracy results for molecular energies and structures acs.orgd-nb.info. These methods are particularly useful for calculating the relative energies of different conformers (spatial arrangements of a molecule due to rotation around single bonds) and for obtaining accurate energy profiles acs.orgacs.org.
Studies comparing different computational methods for decene isomers have included ab initio calculations, such as Hartree-Fock and correlated ab initio methods rsc.org. These studies have highlighted the importance of including electron correlation for accurately describing the relative energies of isomers, particularly cis configurations rsc.org. Ab initio calculations can also be used to study rotational energy barriers around single bonds, providing insights into molecular flexibility helsinki.fi. For example, quantum mechanics calculations have revealed that rotational barriers around a single bond next to a trans double bond can be lower than those next to a cis double bond, leading to higher flexibility in the trans isomer chain helsinki.fi.
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Intermolecular Interactions
Molecular Dynamics (MD) simulations are computational techniques used to study the time-dependent behavior of molecular systems rsc.org. MD simulations can provide insights into the conformational landscapes of flexible molecules like this compound, exploring the various shapes the molecule can adopt and the transitions between them acs.org.
MD simulations are also powerful for investigating intermolecular interactions, such as how this compound might interact with other molecules or environments helsinki.fi. Studies have used molecular dynamics simulations to examine the behavior of decene isomers within lipid bilayers, showing that cis and trans configurations can exhibit different interactions with components like cholesterol, impacting membrane properties helsinki.fi. These simulations rely on force fields that describe the interactions between atoms, and parameterization of these force fields often involves quantum mechanical calculations helsinki.fi.
Reaction Pathway Elucidation and Energy Profile Mapping
Computational methods are essential for elucidating reaction pathways and mapping the energy profiles of chemical reactions involving this compound evitachem.comresearchgate.net. By identifying intermediates and transition states along a reaction coordinate, computational chemistry can provide a detailed understanding of how a reaction proceeds acs.orgmdpi.com.
Determination of Activation Barriers and Reaction Intermediates
Computational studies can determine the activation barriers, which are the energy maxima along a reaction pathway, and characterize reaction intermediates, which are transient species formed during a reaction acs.orgacs.orgmdpi.com. These calculations help predict the feasibility and rate of a reaction. For instance, transition-state calculations can predict dimerization barriers acs.org. While direct studies on this compound's specific reaction pathways and intermediates were not extensively detailed in the search results, general principles of alkene reactivity and computational methods for their study are well-established acs.orgevitachem.comrsc.orgwiley-vch.de. The reactivity of alkenes typically involves electrophilic addition, and intermediates can be stabilized through resonance evitachem.com.
Prediction of Regio- and Stereoselectivity in Olefin Reactions
Computational chemistry plays a significant role in predicting the regio- and stereoselectivity of reactions involving olefins researchgate.netnih.govresearchgate.netdiva-portal.org. Regioselectivity refers to the preference for bond formation at a specific location within a molecule, while stereoselectivity concerns the preferential formation of one stereoisomer over others nih.govdiva-portal.org.
By analyzing the transition states leading to different possible products, computational methods can predict which pathway has the lowest activation energy and is therefore kinetically favored, influencing both regioselectivity and stereoselectivity researchgate.netresearchgate.net. Factors such as steric interactions, electronic effects, and non-covalent interactions in the transition state can be analyzed computationally to rationalize and predict selectivity researchgate.netdiva-portal.org. While specific computational predictions for this compound's selectivity in various reactions were not detailed, the principles and methods applied to other alkenes are applicable nih.govresearchgate.netchemrxiv.org. Computational studies have been used to predict the regioselectivity of C-H functionalization in alkenes based on electronic differences chemrxiv.org.
Spectroscopic Property Prediction and Validation against Experimental Data
Computational chemistry plays a crucial role in predicting the spectroscopic properties of organic molecules like this compound. These predictions, derived from quantum mechanical calculations, can include data such as infrared (IR) vibrational frequencies, Nuclear Magnetic Resonance (NMR) chemical shifts, and mass spectral fragmentation patterns. Comparing these predicted spectra with experimental data is vital for validating computational methods and confirming molecular structures.
Experimental spectroscopic data for this compound exists. The NIST WebBook, for instance, contains information on the IR Spectrum and Mass spectrum (electron ionization) of this compound. nist.gov PubChem also lists some experimental properties, including standard non-polar and polar values. nih.gov While detailed comparisons of predicted versus experimental peak data for this compound were not extensively available in the provided search results, the presence of experimental IR and Mass spectra indicates the possibility for such validation studies. nist.gov
The process of validating predicted spectroscopic properties against experimental data typically involves calculating the spectrum using various levels of theory and basis sets in computational software and then overlaying or comparing the computed spectrum with the experimentally obtained one. Discrepancies can highlight areas for refinement in computational models or provide insights into experimental conditions.
Thermochemical Analysis of Isomer Stability and Equilibrium Distributions
The thermochemical analysis of isomers, including positional and geometric isomers of decene, is essential for understanding their relative stabilities and predicting their equilibrium distributions under various conditions. This compound is one of several possible n-decene isomers.
Research has investigated the thermochemistry of long-chain olefin isomers, including n-decene isomers, often in the context of reactions like hydroformylation. researchgate.netrsc.org Computational quantum chemical approaches have been employed to determine the relative energies of cis/trans configurational and double bond positional isomers of n-decene. rsc.org Methods such as Hartree-Fock, Density Functional Theory (DFT), and correlated ab initio methods have been used for these calculations. rsc.org
Studies comparing computational results to experimental data have shown that electron correlation is critical for accurately describing the relative energies of cis-isomers. rsc.org For trans-isomers, computational methods often predict that trans-2-decene (B104024) or trans-4-decene (B95707) are among the most stable, aligning with experimental findings. rsc.org
Experimentally measured equilibrium compositions of n-decene isomers have been obtained, for example, through gas chromatographic separation after isomerization experiments. rsc.org These experiments aim to determine if the observed isomer distribution reaches thermodynamic equilibrium. rsc.org
The relative energies (ΔE) of n-decene isomers with respect to a reference isomer (e.g., 1-decene) can be calculated computationally. These relative energies provide insight into the thermodynamic stability of each isomer; lower relative energy indicates greater stability. While specific relative energy values for this compound compared to all other decene isomers from the search results are not presented in a single table format, the research indicates that such calculations are performed to understand the equilibrium mixtures. rsc.org
The equilibrium distribution of isomers is governed by their relative Gibbs free energies, which include both enthalpy and entropy contributions. At equilibrium, the mole fractions of the isomers are related to their relative Gibbs free energies by the Boltzmann distribution. Therefore, accurate thermochemical data, including enthalpies of formation and entropies, are necessary for predicting equilibrium compositions.
Based on the research, computational methods can provide valuable predictions regarding the relative stabilities of this compound and its isomers, which can then be compared and validated with experimental equilibrium data. rsc.org
Advanced Applications As a Synthetic Building Block and Monomer
trans-3-Decene (B95635) as a Key Synthon in Complex Organic Synthesis
The trans double bond in this compound provides a specific reactive site and stereochemical information that can be exploited in various synthetic strategies. It can act as a key synthon, a structural unit that is incorporated into a target molecule through a series of reactions.
Stereocontrolled Incorporation into Natural Product Frameworks (e.g., Decalin Systems)
The stereochemistry of the double bond in this compound is crucial for its use in stereocontrolled synthesis, particularly in constructing cyclic or polycyclic systems like decalins, which are found in many natural products. While direct mentions of this compound's explicit use in decalin synthesis were not prominently found in the search results, alkenes, in general, are fundamental building blocks in reactions that establish the stereochemistry of cyclic systems, such as Diels-Alder reactions or ring-closing metathesis, which can be employed in the synthesis of decalin frameworks. The trans configuration of the double bond would influence the relative stereochemistry of the newly formed rings and substituents. Some natural products contain alkene functionalities, and the synthesis of these compounds often involves the controlled introduction and manipulation of double bonds with specific stereochemistry. epdf.pub
Precursor for Chiral Auxiliaries and Ligands
This compound can potentially serve as a precursor for the synthesis of chiral auxiliaries and ligands. Chiral auxiliaries are temporary stereocenters introduced into a molecule to control the stereochemical outcome of a reaction, while chiral ligands are used in asymmetric catalysis to induce chirality in the product. Functionalization of this compound, such as epoxidation, dihydroxylation, or hydroformylation followed by further transformations, could lead to the formation of chiral molecules. The resulting decane (B31447) derivatives with specific functional groups and defined stereochemistry could then be explored for their utility as chiral auxiliaries or ligands in asymmetric synthesis.
Role in the Development of Advanced Polymer Architectures
This compound can function as a monomer or comonomer in various polymerization techniques, contributing to the creation of polymers with controlled structures and properties. crcao.orguc.edulookchem.com
Monomer in Living Ring-Opening Metathesis Polymerization (ROMP) for Stereocontrolled Polymers
Ring-Opening Metathesis Polymerization (ROMP) is a powerful technique for synthesizing polymers with precise control over molecular weight, polydispersity, and stereochemistry. While this compound is an acyclic alkene and not a typical cyclic monomer for ROMP, related acyclic olefins can be involved in acyclic diene metathesis (ADMET) polymerization, which is a type of metathesis polymerization that produces unsaturated polymers. The trans double bond in this compound could participate in metathesis reactions, potentially in co-polymerization with cyclic olefins or dienes, to introduce specific unsaturation and influence the polymer's properties. The stereochemistry of the double bond in the monomer can be transferred to the polymer backbone in a stereocontrolled manner depending on the catalyst used in ROMP or ADMET.
Copolymerization with Alpha-Olefins for Tailored Polyolefins
Copolymerization of this compound with alpha-olefins (such as ethylene (B1197577) or propylene) can lead to the formation of tailored polyolefins. lookchem.com The incorporation of a longer-chain internal olefin like this compound into a polyolefin backbone can introduce branching and modify the polymer's crystallinity, thermal properties, and mechanical strength. This copolymerization can be achieved using various catalytic systems, including Ziegler-Natta or metallocene catalysts, which can influence the degree and type of branching, and thus the final properties of the polyolefin material.
Functionalization for Cross-Linking and Surface Modification in Materials Science
The presence of the double bond in this compound allows for post-polymerization functionalization, which can be utilized for cross-linking or surface modification of materials. uc.edu Polymers containing this compound units in their backbone or as side chains can undergo reactions at the double bond, such as epoxidation, hydrogenation, or reaction with dienophiles. These reactions can introduce polar groups, reactive handles for grafting, or create cross-links between polymer chains, leading to modified material properties like increased rigidity, improved adhesion, or altered surface characteristics. For instance, functionalization could enable better compatibility with fillers or enhance the reactivity of a polymer surface for further chemical modifications or immobilization of biomolecules.
Future Research Directions and Unexplored Avenues for Trans 3 Decene
Development of Novel Catalytic Systems for Highly Selective Transformations
A primary frontier in the utilization of trans-3-decene (B95635) lies in the creation of novel catalytic systems capable of executing highly selective transformations. Current research in alkene functionalization provides a roadmap for future investigations targeting this specific internal olefin. The development of catalysts that can overcome the inherent challenges of selectively reacting with a sterically hindered and electronically neutral double bond is paramount.
Future efforts will likely concentrate on several key areas of catalysis:
Asymmetric Hydrofunctionalization: A significant opportunity exists in the enantioselective addition of various functionalities across the double bond of this compound. Research into first-row late transition metal catalysts, which are more earth-abundant and sustainable, is a promising direction for developing new hydroamination, hydroalkoxylation, and hydrophosphinylation reactions. nih.govacs.org The design of chiral ligands that can effectively create a stereochemically defined environment around the metal center will be crucial for achieving high enantioselectivity.
Selective Isomerization and Functionalization: Catalytic systems that can selectively isomerize the double bond of this compound to a terminal position, followed by a functionalization reaction, would be highly valuable. This tandem approach would leverage the more established chemistry of terminal alkenes. researchgate.net
Advanced Oxidation Catalysis: The development of catalysts for the selective epoxidation, dihydroxylation, or oxidative cleavage of this compound without over-oxidation is another important research avenue. Bio-inspired catalysts and metal-organic frameworks (MOFs) could offer unique reactivity and selectivity profiles for these transformations. acs.org
Progress in this area will be heavily reliant on the design and synthesis of sophisticated ligands that can precisely control the electronic and steric environment of the catalytic metal center, thereby dictating the regio-, chemo-, and stereoselectivity of the transformation.
Integration into Continuous Flow Chemistry Methodologies
The integration of this compound transformations into continuous flow chemistry systems presents a significant opportunity for process intensification, improved safety, and enhanced efficiency. acs.orgnih.gov Flow chemistry offers several advantages over traditional batch processing, particularly for catalytic reactions. rsc.org
Key research directions in this area include:
Heterogeneous Catalysis in Flow: The development of robust heterogeneous catalysts containing immobilized active species will be critical for the successful implementation of continuous flow processes involving this compound. These solid-supported catalysts can be packed into columns or microreactors, allowing for the continuous passage of reactants and the straightforward separation of the product stream from the catalyst. This approach minimizes catalyst leaching and allows for catalyst recycling, contributing to more sustainable and cost-effective processes.
Multistep Synthesis in Flow: Continuous flow setups are ideally suited for telescoping multiple reaction steps into a single, uninterrupted process. Future research could focus on developing multi-reactor systems where this compound is sequentially transformed into more complex molecules without the need for intermediate isolation and purification steps. This could involve, for example, an initial catalytic functionalization of this compound, followed by subsequent reactions in downstream reactors.
Process Optimization and Automation: Flow chemistry enables precise control over reaction parameters such as temperature, pressure, and residence time, facilitating rapid reaction optimization. Automated flow systems can be employed to screen a wide range of reaction conditions and catalysts, accelerating the discovery of optimal protocols for the transformation of this compound.
The transition from batch to continuous flow processing for reactions involving this compound will not only improve the efficiency and safety of these transformations but also enable the production of a wider range of chemical derivatives on a larger scale.
Exploration of Bio-Inspired or Biocatalytic Routes for Synthesis and Functionalization
Nature provides a vast inspiration for the development of highly selective and efficient catalysts. The exploration of bio-inspired and biocatalytic routes for the synthesis and functionalization of this compound is a promising and largely untapped area of research. Enzymes, with their exquisite chemo-, regio-, and stereoselectivity, offer a green and sustainable alternative to traditional chemical catalysts. uib.no
Future research in this domain will likely focus on:
Enzymatic Functionalization: The screening and engineering of enzymes, such as P450 monooxygenases and lipases, for their ability to catalyze the selective functionalization of this compound is a key research direction. acs.orgresearchgate.net P450 monooxygenases, for instance, are known to perform a wide range of oxidative reactions, including epoxidation and hydroxylation of unactivated C-H bonds, which could be applied to this compound. researchgate.net Lipases, while primarily known for their role in ester hydrolysis and synthesis, have also been shown to catalyze a variety of other reactions, and their potential for transforming internal alkenes warrants further investigation. researchgate.net
Directed Evolution of Enzymes: To overcome the potential limitations of naturally occurring enzymes, which may not have evolved to process synthetic substrates like this compound, directed evolution techniques can be employed. This powerful tool allows for the rapid generation and screening of enzyme variants with improved activity, selectivity, and stability for a desired transformation.
Bio-inspired Catalysis: The design and synthesis of small-molecule catalysts that mimic the active sites of enzymes is another exciting avenue. These "synzymes" can combine the high selectivity of enzymes with the robustness and broader substrate scope of traditional chemical catalysts. Research in this area could lead to the development of novel catalysts for the selective transformation of this compound under mild reaction conditions. acs.org
The application of biocatalysis and bio-inspired catalysis to this compound has the potential to provide access to a range of chiral and highly functionalized molecules that are difficult to synthesize using conventional methods, all while adhering to the principles of green chemistry.
Advanced In-Situ Spectroscopic Characterization of Reaction Mechanisms
A deeper understanding of the reaction mechanisms underlying the transformations of this compound is crucial for the rational design of more efficient and selective catalysts. Advanced in-situ spectroscopic techniques, which allow for the monitoring of reactions as they occur, are powerful tools for elucidating catalytic pathways, identifying reactive intermediates, and understanding catalyst deactivation processes. acs.org
Future research will benefit from the application of a range of in-situ spectroscopic methods:
In-situ Fourier-Transform Infrared (FTIR) Spectroscopy: This technique can provide real-time information about the changes in bonding and functional groups during a reaction. For instance, in the isomerization of this compound, in-situ FTIR could be used to monitor the disappearance of the trans-alkene C-H bending vibration and the appearance of new bands corresponding to other isomers. nih.gov
In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy: High-pressure NMR techniques can be employed to study homogeneous catalytic reactions involving this compound in the liquid phase. This can provide detailed structural information about catalyst-substrate complexes and reaction intermediates, offering valuable insights into the catalytic cycle.
Operando Spectroscopy: This approach combines in-situ spectroscopy with simultaneous measurement of catalytic activity and selectivity. By correlating spectroscopic data with reaction performance, operando studies can provide a comprehensive picture of the catalyst's structure-activity relationship under true working conditions. acs.orgacs.org
The data obtained from these advanced spectroscopic studies will be invaluable for constructing accurate mechanistic models of this compound transformations, which will, in turn, guide the development of next-generation catalysts with improved performance.
Synergistic Experimental and Computational Approaches for Mechanistic Discovery and Design
The combination of experimental studies with computational modeling offers a powerful synergistic approach for accelerating the discovery and design of new catalytic systems for the transformation of this compound. researchgate.netscimarina.org Density Functional Theory (DFT) calculations, for example, can provide detailed insights into reaction mechanisms, predict the structures and energies of transition states and intermediates, and help to rationalize experimentally observed selectivity. rsc.orgresearchgate.net
Future research in this area will increasingly rely on an integrated experimental-computational workflow:
Mechanistic Elucidation: DFT calculations can be used to model the entire catalytic cycle for a given transformation of this compound, providing a theoretical framework for interpreting experimental observations from kinetic studies and in-situ spectroscopy. This combined approach can lead to a much more detailed and accurate understanding of the reaction mechanism than either method could provide alone. researchgate.net
Rational Catalyst Design: Computational screening of virtual libraries of catalysts can be used to identify promising candidates for experimental investigation. By calculating key performance indicators, such as reaction barriers and selectivity-determining transition state energies, computational models can help to prioritize synthetic efforts and accelerate the discovery of new and improved catalysts.
Predicting and Understanding Selectivity: A key challenge in the functionalization of this compound is controlling selectivity. Computational studies can be particularly valuable in this regard, as they can be used to dissect the subtle electronic and steric factors that govern the chemo-, regio-, and stereoselectivity of a reaction. This understanding can then be used to design catalysts with enhanced selectivity for a desired product. scimarina.org
The iterative cycle of computational prediction, experimental validation, and further computational refinement will be a cornerstone of future research aimed at unlocking the full synthetic potential of this compound. This integrated approach will not only lead to the development of more efficient and selective catalysts but also contribute to a more fundamental understanding of the principles of catalysis.
Q & A
Q. What are the standard analytical methods for identifying trans-3-Decene in mixed isomer samples?
Methodological Answer: Gas chromatography-mass spectrometry (GC-MS) with dual library matching (e.g., NIST62.LIB and WILEY229.LIB) is routinely used. Baseline peaks (e.g., m/z 41.05) are insufficient for isomer differentiation; retention indices (RetIndex) and collision energy adjustments are critical. For example, trans-3-Decene can be distinguished from cis-3-Decene by retention time shifts under controlled temperature gradients .
Q. How can researchers synthesize this compound with high stereochemical purity?
Methodological Answer: Stereoselective synthesis via Wittig olefination or catalytic hydrogenation of alkynes with Lindlar’s catalyst ensures high trans selectivity. Purity validation requires GC-MS coupled with nuclear magnetic resonance (NMR) to confirm the absence of cis isomers. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to minimize isomerization .
Q. What are the key physicochemical properties of this compound relevant to experimental design?
Methodological Answer: Critical properties include boiling point (~170–175°C), density (0.74–0.76 g/cm³), and polarity indices. These influence solvent selection in chromatography and reaction setups. Thermodynamic stability compared to cis isomers can be assessed via computational methods (e.g., DFT calculations) to predict isomerization risks under varying conditions .
Advanced Research Questions
Q. How can contradictory spectral data for this compound isomers be resolved in complex matrices?
Methodological Answer: Co-elution of isomers in GC-MS may produce overlapping peaks despite distinct RetIndex values. Advanced deconvolution software (e.g., AMDIS) and tandem MS/MS with variable collision energies (15–35 eV) enhance specificity. For example, fragment ions at m/z 55 and 69 exhibit intensity variations between trans and cis isomers under higher collision energies .
Q. What experimental strategies mitigate reproducibility challenges in this compound thermal degradation studies?
Methodological Answer: Controlled pyrolysis experiments with inline FTIR monitoring can track degradation pathways. Kinetic parameters (activation energy, pre-exponential factor) should be derived using isoconversional methods (e.g., Friedman analysis) to account for temperature-dependent side reactions. Baseline stabilization in thermogravimetric analysis (TGA) requires inert gas purging to prevent oxidative artifacts .
Q. How do solvent effects influence the stereochemical stability of this compound in catalytic systems?
Methodological Answer: Polar aprotic solvents (e.g., DMF) stabilize transition states in metal-catalyzed reactions, reducing isomerization. Solvent-free conditions under microwave irradiation can enhance stereochemical retention. In situ Raman spectroscopy monitors real-time conformational changes, while Arrhenius plots quantify activation barriers for isomer interconversion .
Data Analysis & Interpretation
Q. What statistical approaches are suitable for quantifying this compound isomer ratios in environmental samples?
Methodological Answer: Multivariate analysis (e.g., PCA) of GC-MS datasets identifies co-varying peaks linked to isomer ratios. Calibration curves using internal standards (e.g., deuterated decenes) correct for matrix effects. Bootstrap resampling estimates confidence intervals for low-abundance isomers, addressing detection limit challenges .
Q. How can researchers address gaps in the mechanistic understanding of this compound’s reactivity in Diels-Alder reactions?
Methodological Answer: Hybrid QM/MM simulations model transition states to predict regioselectivity. Experimental validation via stopped-flow NMR captures intermediate diradicals. Comparative studies with substituted decenes (e.g., electron-withdrawing groups) isolate electronic vs. steric effects .
Tables for Key Data
| Property | trans-3-Decene | cis-3-Decene | Source |
|---|---|---|---|
| Retention Index (GC) | 928 ± 2 | 921 ± 3 | |
| Baseline Peak (m/z) | 41.05 | 41.05 | |
| CAS Registry Number | 15972-60-8 | 16045-92-4 | |
| Thermal Stability | Higher | Lower |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
